molecular formula C10H12ClN5 B13886536 3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine

3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine

Cat. No.: B13886536
M. Wt: 237.69 g/mol
InChI Key: KZUNHFXGYLNGQM-UHFFFAOYSA-N
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Description

3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine is a heterocyclic compound that features a unique structure combining an imidazo[1,2-a]pyrazine core with a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine typically involves multi-step procedures. One common approach includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloropyrazine with piperazine in the presence of a base can yield the desired product . Other methods may involve the use of transition-metal catalysts or radical reactions to facilitate the formation of the imidazo[1,2-a]pyrazine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine derivatives with additional functional groups, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyrazines .

Scientific Research Applications

3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with the imidazo[1,2-a]pyrazine core makes it a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C10H12ClN5

Molecular Weight

237.69 g/mol

IUPAC Name

3-chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C10H12ClN5/c11-8-5-13-9-6-14-10(7-16(8)9)15-3-1-12-2-4-15/h5-7,12H,1-4H2

InChI Key

KZUNHFXGYLNGQM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CN3C(=CN=C3C=N2)Cl

Origin of Product

United States

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